molecular formula C16H23N3S B11603944 2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B11603944
M. Wt: 289.4 g/mol
InChI Key: VQPYUSYEPCCVNS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[45]decane-3-thione is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the broader class of spiro compounds, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable spirocyclic ketone under acidic conditions to form the intermediate amine. This intermediate is then reacted with carbon disulfide and a base to introduce the thione group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on biological molecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific combination of the dimethylphenyl group and the thione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other spirocyclic compounds .

Properties

Molecular Formula

C16H23N3S

Molecular Weight

289.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C16H23N3S/c1-11-6-8-16(9-7-11)17-15(20)19(18-16)14-5-4-12(2)13(3)10-14/h4-5,10-11,18H,6-9H2,1-3H3,(H,17,20)

InChI Key

VQPYUSYEPCCVNS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)NC(=S)N(N2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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